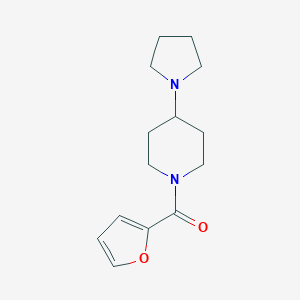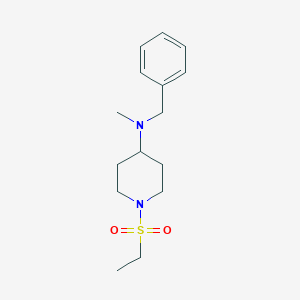![molecular formula C17H20N2O3 B247280 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide, also known as DMPEB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMPEB is a benzamide derivative that has been synthesized using specific methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mechanism of Action
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide binds to the DAT and inhibits its activity by blocking the uptake of dopamine into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, which can then bind to postsynaptic dopamine receptors and elicit its physiological effects.
Biochemical and Physiological Effects
The increase in extracellular dopamine levels caused by 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has been shown to have various physiological effects. In animal studies, 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has been shown to increase locomotor activity, induce stereotypic behaviors, and enhance the reinforcing effects of cocaine. These effects are consistent with the role of dopamine in reward and motivation.
Advantages and Limitations for Lab Experiments
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has several advantages as a research tool. Its selectivity for the DAT allows for the study of dopamine-specific effects without the confounding effects of other monoamines. It is also stable and can be easily synthesized in large quantities. However, 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has some limitations as well. Its effects on other monoamine transporters have not been extensively studied, and its long-term effects on dopamine signaling are not well understood.
Future Directions
There are several future directions for research on 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide. One area of interest is the study of its effects on other dopamine-related disorders such as depression and attention deficit hyperactivity disorder (ADHD). Another area of interest is the development of more selective and potent DAT inhibitors based on the structure of 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide. Additionally, further studies are needed to elucidate the long-term effects of 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide on dopamine signaling and its potential therapeutic applications.
Conclusion
In conclusion, 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide is a synthetic compound that has potential applications in neuroscience research. Its selectivity for the DAT allows for the study of dopamine-specific effects, and its stable synthesis makes it a valuable tool for laboratory experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide involves a multistep process that starts with the preparation of 3,5-dimethoxybenzoic acid. This is followed by the conversion of the carboxylic acid group to an acid chloride using thionyl chloride. The acid chloride is then reacted with N-methyl-2-(pyridin-2-yl) ethylamine to form the intermediate, which is then converted to the final product using hydrogen gas and palladium on carbon catalyst.
Scientific Research Applications
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has been studied for its potential applications in neuroscience research. It has been shown to selectively inhibit the activity of the dopamine transporter (DAT) without affecting the activity of other monoamine transporters. This makes it a valuable tool for studying the role of dopamine in the brain and its involvement in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
3,5-dimethoxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C17H20N2O3/c1-19(9-7-14-6-4-5-8-18-14)17(20)13-10-15(21-2)12-16(11-13)22-3/h4-6,8,10-12H,7,9H2,1-3H3 |
InChI Key |
ZKTQCUBSVIHUBN-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC(=CC(=C2)OC)OC |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B247198.png)



![4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
methanone](/img/structure/B247204.png)
![N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247207.png)
![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247210.png)
![1-Benzyl-4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247214.png)

![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247217.png)
![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247218.png)
